Tocladesin

Übersicht

Beschreibung

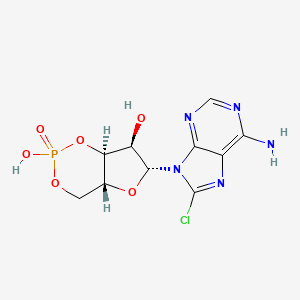

Tocladesine is a small molecule compound with potential antineoplastic activity. It is a chlorine derivative of the intracellular secondary messenger, cyclic adenosine 3,5-monophosphate. Tocladesine has been used in trials studying the treatment of colorectal cancer, multiple myeloma, and plasma cell neoplasm .

Wissenschaftliche Forschungsanwendungen

Tocladesine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study cyclic nucleotide analogues.

Biology: Investigated for its role in cellular signaling pathways.

Medicine: Explored for its potential in treating various cancers, including colorectal cancer and multiple myeloma

Industry: Utilized in the development of new therapeutic agents and as a research tool in drug discovery.

Wirkmechanismus

Target of Action

Tocladesine, also known as 8-Chloro-cAMP, primarily targets caspase 3 , a crucial enzyme involved in apoptosis, or programmed cell death . It also acts as a Cyclic AMP (cAMP) agonist , meaning it binds to cAMP receptors and produces a response similar to that of cAMP, a key messenger in many biological processes.

Mode of Action

Tocladesine interacts with its targets by inhibiting caspase 3 and mimicking the action of cAMP .

Biochemical Pathways

It’s known that 8-chloro-camp, a related compound, can inhibit the activation of mitogen-activated protein kinases (mapk), erk-1 and erk-2, which are involved in cell proliferation . It’s also suggested that 8-Chloro-cAMP can induce apoptosis through activation of the p38 MAPK pathway .

Pharmacokinetics

It’s known that 8-chloro-camp can be degraded to 8-cl-adenosine in culture medium or plasma .

Result of Action

Tocladesine has been used in trials studying the treatment of Colorectal Cancer and Multiple Myeloma and Plasma Cell Neoplasm . It’s known to have potent anti-proliferative effects on various cancer cell lines .

Action Environment

It’s known that the anti-cancer activity of 8-cl-camp results at least in part through 8-cl-adenosine . This suggests that the metabolites of 8-Cl-cAMP, and potentially Tocladesine, could play a role in its mechanism of action.

Vorbereitungsmethoden

Die Synthese von Tocladesin beinhaltet die Umwandlung von cyclischem Adenosin-3,5-Monophosphat zu 8-Chlor-Adenosin durch Phosphodiesterasen, gefolgt von der Phosphorylierung zu 8-Chlor-Adenosintriphosphat . Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Herstellung beinhaltet typischerweise die Verwendung organischer Lösungsmittel und Reagenzien unter kontrollierten Bedingungen .

Analyse Chemischer Reaktionen

Tocladesin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in verschiedene Analoga umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen Chloratome durch andere funktionelle Gruppen ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung zur Untersuchung von cyclischen Nukleotidanalogen verwendet.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen.

Medizin: Erforscht wegen seines Potenzials zur Behandlung verschiedener Krebsarten, einschließlich kolorektalem Karzinom und multiplem Myelom

Industrie: Wird bei der Entwicklung neuer Therapeutika und als Forschungswerkzeug in der Wirkstoffforschung eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es durch Phosphodiesterasen zu 8-Chlor-Adenosin umgewandelt und anschließend zu 8-Chlor-Adenosintriphosphat phosphoryliert wird. Diese Verbindung fungiert als Purinanalogon und konkurriert mit Adenosintriphosphat bei der Transkription. Die Bildung von 8-Chlor-Adenosintriphosphat erschöpft den endogenen Adenosintriphosphatpool, der für viele biologische Reaktionen im intrazellulären Energietransfer unerlässlich ist. Daher bewirkt this compound eine Hemmung der RNA-Synthese, blockiert die Zellproliferation und induziert Apoptose .

Vergleich Mit ähnlichen Verbindungen

Tocladesin ist im Vergleich zu anderen cyclischen Nukleotidanalogen aufgrund seiner Chlorderivatstruktur einzigartig. Ähnliche Verbindungen umfassen:

Cyclisches Adenosinmonophosphat: Ein natürlich vorkommendes cyclisches Nukleotid, das an vielen biologischen Prozessen beteiligt ist.

8-Chlor-Adenosin: Ein Derivat von Adenosin mit ähnlichen antineoplastischen Eigenschaften.

8-Chlor-Adenosintriphosphat: Die phosphorylierte Form von 8-Chlor-Adenosin, die mit Adenosintriphosphat in zellulären Prozessen konkurriert

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, den endogenen Adenosintriphosphatpool zu erschöpfen, was es zu einem potenten Hemmer der RNA-Synthese und der Zellproliferation macht .

Eigenschaften

IUPAC Name |

6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN5O6P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLFEJLEDNXZNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Cl)N)O)OP(=O)(O1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN5O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866066 | |

| Record name | 6-(6-Amino-8-chloro-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41941-56-4 | |

| Record name | NSC284751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

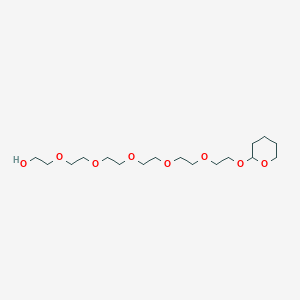

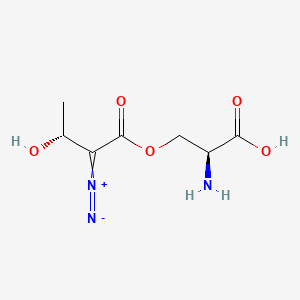

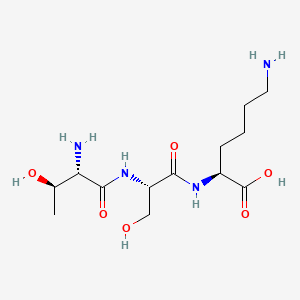

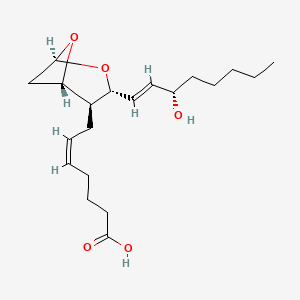

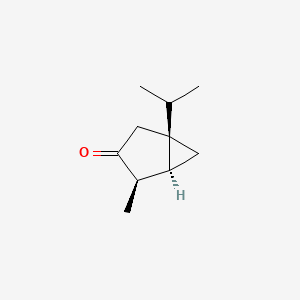

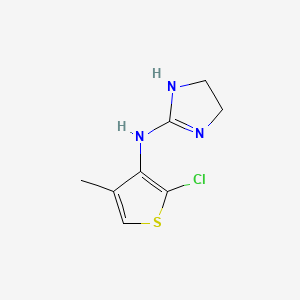

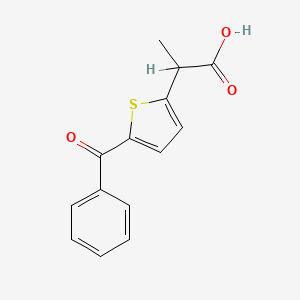

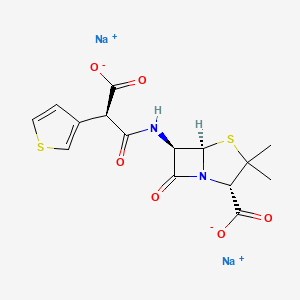

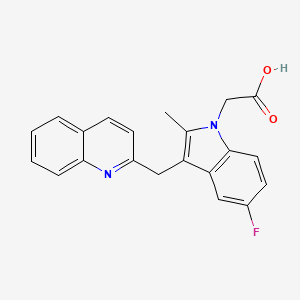

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.